Cas no 2228537-86-6 ((pent-4-yn-1-yl)cyclopropane)

(pent-4-yn-1-yl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- (pent-4-yn-1-yl)cyclopropane
- 2228537-86-6
- EN300-1832951
-
- インチ: 1S/C8H12/c1-2-3-4-5-8-6-7-8/h1,8H,3-7H2
- InChIKey: YPJAIENQUBMWDU-UHFFFAOYSA-N
- ほほえんだ: C1(CCCC#C)CC1
計算された属性
- せいみつぶんしりょう: 108.093900383g/mol
- どういたいしつりょう: 108.093900383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0Ų
(pent-4-yn-1-yl)cyclopropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832951-10.0g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1832951-1.0g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1832951-2.5g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1832951-0.25g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1832951-0.1g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1832951-5.0g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1832951-0.05g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1832951-0.5g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1832951-1g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1832951-5g |
(pent-4-yn-1-yl)cyclopropane |
2228537-86-6 | 5g |
$2858.0 | 2023-09-19 |
(pent-4-yn-1-yl)cyclopropane 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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John J. Lavigne Chem. Commun., 2003, 1626-1627
(pent-4-yn-1-yl)cyclopropaneに関する追加情報
(Pent-4-yn-1-yl)cyclopropane: A Comprehensive Overview
The compound (pent-4-yn-1-yl)cyclopropane, identified by the CAS number 2228537-86-6, is a unique organic molecule that has garnered attention in both academic and industrial research. This compound is characterized by its cyclopropane ring, which is fused with a pentynyl group, creating a structure that exhibits interesting chemical properties and potential applications in various fields.
Cyclopropane is a three-membered carbon ring, known for its high ring strain due to the 60-degree bond angles, which deviate significantly from the ideal tetrahedral geometry of carbon atoms. This inherent strain makes cyclopropane derivatives highly reactive and valuable in organic synthesis. The pentynyl group, on the other hand, introduces a five-carbon chain with a terminal alkyne functional group (-C≡CH). The combination of these two structural elements in (pent-4-yn-1-yl)cyclopropane results in a molecule with unique electronic and steric properties.
Recent studies have explored the reactivity of (pent-4-yn-1-yl)cyclopropane in various chemical transformations. For instance, researchers have investigated its participation in [2+1] cycloaddition reactions, where the strained cyclopropane ring can act as a diene or dienophile under specific conditions. These reactions are of particular interest due to their potential in constructing complex molecular architectures with high efficiency.
In addition to its reactivity, (pent-4-yn-1-yl)cyclopropane has been studied for its potential applications in materials science. The presence of the alkyne group allows for further functionalization, enabling the incorporation of this compound into polymer systems or as a precursor for advanced materials such as carbon nanotubes or graphene derivatives. These applications are currently under exploration, and preliminary results suggest promising outcomes.
From a synthetic perspective, (pent-4-yn-1-yli)cyclopropane can be prepared through various methods, including the cyclopropargylation of alkenes or alkynes using transition metal catalysts. These methods leverage the high reactivity of the cyclopropane ring to facilitate bond formation under mild conditions, making them attractive for large-scale production.
Furthermore, computational studies have provided insights into the electronic structure and reactivity of (pent4yn1yl)cyclopropane. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant π-electron delocalization across the cyclopropane ring and the alkyne group, which influences its reactivity in various chemical reactions.
In conclusion, (pent4yn1yl)cyclopropane is a versatile compound with a rich structural framework that offers opportunities for innovation in organic synthesis and materials science. Its unique combination of structural features and reactivity makes it a valuable tool for researchers seeking to develop novel chemical processes and advanced materials.
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